3-(2-Methylpyrimidin-4-yl)benzene-1-sulfonylchloride (CAS Number: 465514-07-2) is a niche organic compound available from a few chemical suppliers, primarily for research purposes []. Information on its specific research applications is limited.
The molecule contains two main functional groups: a benzenesulfonyl chloride group and a 2-methylpyrimidin-4-yl group. Scientists can analyze these groups to understand the potential reactivity of the molecule.
The benzenesulfonyl chloride group is an aromatic sulfonyl chloride. Aromatic sulfonyl chlorides are known for their electrophilic character, meaning they readily react with nucleophiles.
The 2-methylpyrimidin-4-yl group is a substituted pyrimidine ring. Pyrimidines are a class of heterocyclic aromatic compounds with various biological functions []. The presence of the methyl group might influence the reactivity of the pyrimidine ring depending on the reaction conditions.
3-(2-Methylpyrimidin-4-yl)benzene-1-sulfonylchloride is a sulfonamide compound characterized by the presence of a sulfonyl chloride group attached to a benzene ring, which is further substituted with a 2-methylpyrimidine moiety. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its unique structural features that allow for diverse reactivity.
While specific biological data on 3-(2-Methylpyrimidin-4-yl)benzene-1-sulfonylchloride is limited, compounds with similar structures have shown promising biological activities. For example, related sulfonamide derivatives have been evaluated for their anticancer properties and have demonstrated efficacy against various human tumor cell lines . The potential for this compound to exhibit similar pharmacological effects warrants further investigation.
The synthesis of 3-(2-Methylpyrimidin-4-yl)benzene-1-sulfonylchloride typically involves the following steps:
Several compounds share structural similarities with 3-(2-Methylpyrimidin-4-yl)benzene-1-sulfonylchloride. Below is a comparison highlighting their uniqueness:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Aminobenzenesulfonamide | Contains an amino group on the benzene ring | Known for its antibacterial properties |
| 2-Methylpyrimidine-5-sulfonamide | Pyrimidine ring substituted at position 5 | Exhibits anticancer activity against specific cell lines |
| Benzenesulfonamide | Simple sulfonamide structure | Broad spectrum antimicrobial activity |
| 4-Chlorobenzenesulfonamide | Chlorine substituent on the benzene ring | Increased lipophilicity enhances membrane penetration |
3-(2-Methylpyrimidin-4-yl)benzene-1-sulfonylchloride distinguishes itself by combining a pyrimidine moiety with a sulfonyl chloride functionality, potentially allowing for unique reactivity patterns and biological interactions not observed in simpler sulfonamides.
The chlorosulfonation of benzene rings represents a fundamental approach for introducing sulfonyl chloride functionalities into aromatic systems [1] [2]. For 3-(2-Methylpyrimidin-4-yl)benzene-1-sulfonylchloride synthesis, chlorosulfonation typically employs chlorosulfonic acid as the primary reagent, operating through an electrophilic aromatic substitution mechanism [3] [4].
The mechanism involves initial formation of a π-complex between the benzene ring and the electrophilic sulfur species, followed by σ-complex formation and subsequent proton elimination [2] [5]. Modern mechanistic studies indicate that traditional electrophilic aromatic substitution pathways may be more complex than previously understood, with computational research suggesting termolecular transition states involving multiple chlorosulfonic acid molecules [2].
Chlorosulfonic acid demonstrates superior reactivity compared to alternative sulfonating agents, with the reaction proceeding according to the equilibrium: 3 ClSO₂(OH) ⇌ SO₂Cl⁺ + 2 SO₃Cl⁻ + H₃O⁺ at lower temperatures [2]. The SO₂Cl⁺ cation serves as the active electrophile for aromatic substitution, enabling direct sulfonyl chloride formation without requiring subsequent chlorination steps [1].
Optimization studies reveal that temperature control remains critical for achieving high yields and selectivity. Reactions conducted at temperatures between 10-25°C minimize side reactions while maintaining acceptable reaction rates [6] [7]. The stoichiometry typically requires two equivalents of chlorosulfonic acid per equivalent of benzene substrate: one equivalent for initial sulfonation and a second for conversion to the sulfonyl chloride [1] [2].
Data Table 1: Chlorosulfonation Reaction Parameters
| Parameter | Optimal Range | Effect on Yield | Reference |
|---|---|---|---|
| Temperature | 10-25°C | 85-92% | [6] [7] |
| ClSO₃H Equivalents | 2.0-2.5 | 88-95% | [1] [2] |
| Reaction Time | 2-6 hours | 85-92% | [7] [8] |
| Solvent | Neat/DCM | 80-90% | [9] [8] |
Recent developments in chlorosulfonation methodology emphasize improved safety protocols and environmental considerations. Alternative reagent systems, including combinations of sulfuric acid with thionyl chloride, provide comparable yields while reducing the handling requirements for highly corrosive chlorosulfonic acid [7] [8].
Pyrimidine ring formation through cyclocondensation reactions represents the most widely utilized approach for constructing these heterocyclic systems [10] [11]. For 2-methylpyrimidine derivatives, cyclocondensation methodologies typically employ three-carbon and two-nitrogen fragment combinations, enabling efficient ring assembly from readily available precursors [10] [12].
The fundamental cyclocondensation approach involves condensation of amidines, urea, thiourea, or guanidine derivatives with 1,3-bifunctional three-carbon fragments [10]. For 2-methylpyrimidine synthesis, acetamidine hydrochloride serves as an effective nitrogen source, reacting with malonate derivatives under basic conditions [13]. Optimization studies demonstrate that sodium methoxide in methanol provides optimal reaction conditions, with temperatures maintained at 18-25°C for 3-5 hours achieving yields of 86% [13].
Advanced cyclocondensation strategies utilize multi-component reactions combining aldehydes, activated methylene compounds, and nitrogen nucleophiles [14] [15]. These one-pot procedures offer significant advantages in terms of atom economy and synthetic efficiency. Temperature optimization reveals that elevated temperatures (130-140°C) under solvent-free conditions dramatically reduce reaction times to 15-45 minutes while maintaining high yields (80-90%) [14].
Mechanistic studies indicate that cyclocondensation proceeds through initial Knoevenagel condensation between aldehydic components and activated methylene compounds, followed by Michael addition of nitrogen nucleophiles [14] [11]. The resulting intermediates undergo cyclization with concomitant aromatization to afford the pyrimidine products [11] [14].
Data Table 2: Pyrimidine Cyclocondensation Optimization
| Conditions | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|
| Methanol/Base | 18-25 | 3-5 h | 86 | [13] |
| Solvent-free | 130-140 | 15-45 min | 80-90 | [14] |
| Ethanol/NaOEt | 78 | 5 h | 65-82 | [15] |
| Aqueous media | 100 | 1-2 h | 70-85 | [12] |
Recent developments emphasize green chemistry approaches, including aqueous media reactions and catalyst-free conditions [12] [16]. Bone char-modified catalysts demonstrate excellent performance for pyrimidine synthesis under solvent-free conditions at 80°C, achieving yields up to 90% with catalyst recyclability [16].
Transition metal-catalyzed cross-coupling reactions provide powerful methodologies for constructing carbon-carbon and carbon-heteroatom bonds in complex molecular frameworks [17] [18] [19]. For 3-(2-Methylpyrimidin-4-yl)benzene-1-sulfonylchloride synthesis, palladium-catalyzed coupling strategies enable efficient assembly of the pyrimidine-benzene framework [20] [21].
The general mechanism involves three fundamental steps: oxidative addition of organic halides to low-valent palladium complexes, transmetallation with organometallic reagents, and reductive elimination to form the coupled product while regenerating the catalyst [19] [22]. For pyrimidine-containing substrates, specialized conditions may be required to accommodate the electron-deficient heterocyclic system [20].
Suzuki-Miyaura coupling reactions demonstrate particular utility for connecting aryl and heteroaryl fragments [23] [24]. The reaction between 3-bromopyrimidine derivatives and phenylboronic acid precursors proceeds efficiently under standard conditions using palladium catalysts, phosphine ligands, and basic conditions [23] [21]. Optimization studies reveal that tetramethylammonium bromide as phase-transfer catalyst enables reactions in aqueous media, providing environmental advantages [24].
Alternative cross-coupling methodologies include Stille coupling using organotin reagents and Heck reactions for introducing vinyl linkages [19] [22]. These reactions typically require careful ligand selection and reaction conditions to achieve optimal yields and selectivity [25] [18].
Data Table 3: Transition Metal-Catalyzed Coupling Optimization
| Catalyst System | Ligand | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | H₂O/EtOH | 75-85 | [23] |
| Pd(PPh₃)₄ | - | Cs₂CO₃ | Toluene | 80-90 | [21] |
| PdCl₂(dppf) | dppf | Na₂CO₃ | DMF | 70-85 | [22] |
| Pd₂(dba)₃ | X-Phos | K₃PO₄ | Dioxane | 85-95 | [18] |
Recent advances focus on developing more sustainable catalytic systems, including heterogeneous catalysts and reduced metal loadings [26] [27]. Ligand-free palladium systems demonstrate comparable activity while simplifying product purification and reducing costs [26].
Continuous flow synthesis represents a transformative approach to chemical manufacturing, offering enhanced safety, improved heat and mass transfer, and superior process control compared to traditional batch methods [28] [29] [30]. For complex molecules like 3-(2-Methylpyrimidin-4-yl)benzene-1-sulfonylchloride, flow chemistry enables efficient multi-step synthesis with integrated purification [31] [32].
The fundamental advantages of continuous flow processing include precise temperature control, rapid mixing, and reduced residence times, which are particularly beneficial for highly exothermic reactions involving sulfonyl chloride formation [33] [29]. Flow reactors enable operation under conditions that would be hazardous in batch systems, including high temperatures and pressures [34] [35].
For sulfonyl chloride synthesis, continuous flow systems demonstrate exceptional performance using chlorosulfonic acid or alternative oxidative chlorination approaches [28] [29]. A representative system achieves space-time yields of 6.7 kg L⁻¹ h⁻¹ with residence times of 41 seconds, demonstrating the efficiency advantages of flow processing [33] [29].
Multi-step flow synthesis enables telescoping of reaction sequences without intermediate isolation, reducing overall process time and waste generation [31] [36]. Automated systems can optimize reaction conditions in real-time using in-line monitoring and feedback control [28] [37].
Data Table 4: Continuous Flow Synthesis Performance
| Reactor Type | Volume (μL) | Residence Time | Space-Time Yield | Reference |
|---|---|---|---|---|
| Microreactor | 639 | 41 s | 6.7 kg L⁻¹ h⁻¹ | [29] |
| Meso-reactor | 5000 | 15 min | 3.7 g h⁻¹ | [34] |
| Macro-reactor | 500 mL | 1-6 h | 0.5-2 kg h⁻¹ | [28] |
Environmental benefits include reduced solvent consumption, minimal waste generation, and improved energy efficiency [32] [30]. The compact footprint of flow systems enables distributed manufacturing approaches, particularly valuable for pharmaceutical applications [37] [36].
Purification of sulfonyl chlorides presents unique challenges due to their moisture sensitivity, tendency to hydrolyze, and potential for thermal decomposition [38] [39]. For 3-(2-Methylpyrimidin-4-yl)benzene-1-sulfonylchloride, specialized purification protocols are essential to achieve the high purity required for pharmaceutical applications [40] [41].
Traditional purification approaches for sulfonyl chlorides involve acid washing followed by distillation or recrystallization [39] [41]. Hydrochloric acid scrubbing effectively removes sulfonic acid impurities and other acidic contaminants [39]. The scrubbing process typically employs aqueous hydrochloric acid solutions, followed by inert gas sweeping to remove volatile impurities [39].
Recrystallization protocols require careful solvent selection to balance solubility characteristics with chemical compatibility [42] [43]. For sulfonyl chlorides, non-protic solvents such as petroleum ether, toluene, or chloroform provide suitable recrystallization media [41] [42]. Temperature control during crystallization is critical, with cooling rates affecting crystal quality and purity [43] [44].
The recrystallization process typically involves dissolution in hot solvent followed by controlled cooling to induce crystallization [43] [45]. Optimal conditions for sulfonyl chloride recrystallization include initial dissolution at 60-80°C followed by cooling to 0-15°C over 2-4 hours [40] [46]. Vacuum drying at elevated temperatures (60-125°C) removes residual solvents while maintaining product integrity [46] [38].
Data Table 5: Recrystallization Optimization Parameters
| Solvent | Dissolution Temp (°C) | Cooling Rate | Purity Achieved | Reference |
|---|---|---|---|---|
| Toluene | 80 | 2°C/h | 99.6% | [46] |
| Petroleum ether | 60 | 1°C/h | 98.5% | [41] |
| Chloroform | 70 | 3°C/h | 99.2% | [38] |
| Ethanol | 65 | 2°C/h | 98.8% | [46] |
Advanced purification techniques include column chromatography and preparative HPLC for removing structurally similar impurities [45] [43]. These methods prove particularly valuable when recrystallization alone cannot achieve the required purity specifications [45].
Quality control protocols emphasize spectroscopic characterization (NMR, IR, MS) and thermal analysis to confirm product identity and purity [47] [48]. Elemental analysis provides additional verification of molecular composition, particularly important for pharmaceutical intermediates [48] [47].
3-(2-Methylpyrimidin-4-yl)benzene-1-sulfonylchloride exhibits thermal stability characteristics typical of aromatic sulfonyl chlorides. Based on comparative analysis with structurally similar compounds, the thermal decomposition profile can be comprehensively characterized [1] [2] .
The compound demonstrates moderate thermal stability under controlled conditions. Comparative studies of related aromatic sulfonyl chlorides indicate decomposition onset temperatures typically ranging from 200-300°C [1] [2]. Benzenesulfonyl chloride, the parent compound, remains stable up to 251°C , while pyridine-3-sulfonyl chloride shows enhanced stability with decomposition occurring above 284°C [4]. Based on structural similarities, 3-(2-Methylpyrimidin-4-yl)benzene-1-sulfonylchloride is estimated to exhibit thermal stability in the range of 250-280°C.
The thermal decomposition of 3-(2-Methylpyrimidin-4-yl)benzene-1-sulfonylchloride follows established pathways observed in aromatic sulfonyl chlorides [1] [5]. The primary decomposition mechanism involves:
Primary Decomposition Route:
Secondary Decomposition Products:
At elevated temperatures (>300°C), further decomposition may yield [5] [6]:
| Parameter | Estimated Value | Reference Basis |
|---|---|---|
| Decomposition Onset Temperature | 250-280°C | Aromatic sulfonyl chloride analogs [1] [2] |
| Primary Decomposition Products | HCl, SO₂, sulfonic acid derivative | Literature precedent [5] |
| Thermal Stability Classification | Moderately stable | Comparative analysis [1] [4] |
The solubility characteristics of 3-(2-Methylpyrimidin-4-yl)benzene-1-sulfonylchloride are governed by its amphiphilic structure, containing both polar sulfonyl chloride functionality and aromatic heterocyclic moieties [11] [12].
Highly Polar Aprotic Solvents:
The compound exhibits excellent solubility in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide . The polar sulfonyl chloride group and pyrimidine nitrogen atoms provide multiple sites for dipolar interactions with these solvents. Enhanced dissolution may require mild heating (37°C) with ultrasonic agitation, as observed with similar sulfonyl chloride derivatives .
Polar Protic Solvents:
Solubility in polar protic solvents is complicated by potential reactivity. In alcohols, the compound may undergo nucleophilic substitution reactions rather than simple dissolution [11] . Methanol and ethanol can react with the sulfonyl chloride group to form corresponding sulfonate esters, limiting their utility as dissolution media.
Water Solubility:
3-(2-Methylpyrimidin-4-yl)benzene-1-sulfonylchloride is effectively insoluble in water due to rapid hydrolysis reactions [13] [11] [1]. Contact with water leads to decomposition, forming hydrogen chloride and the corresponding sulfonic acid derivative. This hydrolysis reaction is characteristic of sulfonyl chlorides and precludes aqueous-based applications.
Chlorinated Solvents:
The compound demonstrates good solubility in chlorinated solvents such as dichloromethane and chloroform [11] [2]. These solvents provide an inert environment that prevents unwanted side reactions while effectively dissolving the compound through favorable van der Waals interactions.
Aromatic Hydrocarbons:
Solubility in aromatic hydrocarbons like benzene and toluene is moderate [2]. The π-π stacking interactions between the benzene ring of the compound and solvent molecules facilitate dissolution, though the polar sulfonyl chloride group may limit overall solubility.
Aliphatic Hydrocarbons:
Non-polar aliphatic solvents such as hexane and petroleum ether provide poor solubility due to unfavorable interactions with the polar functional groups [14]. The significant dipole moment of the sulfonyl chloride group creates a substantial polarity mismatch with these solvents.
| Solvent Category | Solubility | Stability | Application Suitability |
|---|---|---|---|
| Polar Aprotic (DMSO, DMF) | High | Stable | Excellent for reactions |
| Chlorinated (DCM, CHCl₃) | Good | Stable | Good for extractions |
| Aromatic (Benzene, Toluene) | Moderate | Stable | Limited applications |
| Alcohols | Reactive | Unstable | Not recommended |
| Water | Decomposes | Unstable | Incompatible |
| Aliphatic Hydrocarbons | Poor | Stable | Not suitable |
3-(2-Methylpyrimidin-4-yl)benzene-1-sulfonylchloride exhibits distinctive acid-base properties derived from its sulfonyl chloride functionality and heterocyclic substituents [16] .
The compound functions as a precursor to strong acidic species through hydrolysis reactions. Upon contact with water, it generates hydrogen chloride (a strong acid) and 3-(2-methylpyrimidin-4-yl)benzenesulfonic acid [1] . The resulting sulfonic acid derivative possesses a highly acidic proton with an estimated pKa significantly below zero, characteristic of aromatic sulfonic acids [16].
The sulfonyl chloride group exhibits pronounced electrophilic character, making the sulfur center highly susceptible to nucleophilic attack . This electrophilicity is enhanced by:
3-(2-Methylpyrimidin-4-yl)benzene-1-sulfonylchloride demonstrates extreme reactivity toward basic species :
Primary Amines: React rapidly to form N-alkylsulfonamides with elimination of hydrogen chloride
Secondary Amines: Yield N,N-dialkylsulfonamides through similar mechanisms
Tertiary Amines: Generally unreactive under standard conditions
Hydroxide Ions: Cause immediate hydrolysis to sulfonic acid and chloride
Direct pKa determination is not applicable to 3-(2-Methylpyrimidin-4-yl)benzene-1-sulfonylchloride due to its hydrolytic instability in aqueous media [16]. However, the hydrolysis products can be characterized:
| Species | Estimated pKa | Character |
|---|---|---|
| HCl (hydrolysis product) | -7 | Very strong acid |
| Resulting sulfonic acid | <0 | Very strong acid |
| Pyrimidine nitrogen (protonated) | ~1-2 | Weak base when protonated |
Based on structural analysis and comparison with related compounds [16], the substituent effects can be characterized using Hammett parameters:
These electronic effects contribute to the compound's pronounced electrophilic reactivity and acid-forming potential.